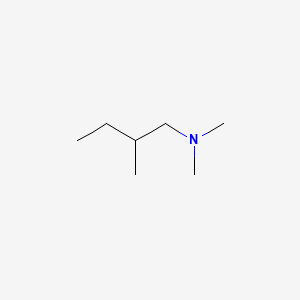
N,N,2-trimethylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2-trimethylbutan-1-amine is an organic compound belonging to the class of amines. It is characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is a tertiary amine, meaning it has three organic substituents attached to the nitrogen atom. The molecular formula for this compound is C7H17N .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-trimethylbutan-1-amine can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. This reaction typically proceeds via an S_N2 mechanism, where the nitrogen nucleophile attacks the carbon electrophile, leading to the formation of the desired amine .
Another method involves the reductive amination of aldehydes or ketones. In this process, an aldehyde or ketone reacts with ammonia or a primary amine in the presence of a reducing agent, such as sodium cyanoborohydride or hydrogen gas with a nickel catalyst, to form the corresponding amine .
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and efficient catalysts to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,2-trimethylbutan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Alkyl halides and acyl chlorides are typical electrophiles in substitution reactions involving amines.
Major Products Formed
Oxidation: Nitroso compounds, nitro compounds, or amine oxides.
Reduction: Primary, secondary, or tertiary amines, depending on the starting material.
Substitution: Alkylated or acylated amines.
Wissenschaftliche Forschungsanwendungen
N,N,2-trimethylbutan-1-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N,2-trimethylbutan-1-amine involves its role as a nucleophile in various chemical reactions. The nitrogen atom, with its lone pair of electrons, can attack electrophilic carbon atoms, forming new bonds and facilitating the formation of complex molecules . This nucleophilic behavior is central to its reactivity and applications in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with two methyl groups and one ethyl group attached to the nitrogen atom.
N-ethylethanamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
N-methyl-1-propanamine: A secondary amine with one methyl group and one propyl group attached to the nitrogen atom.
Uniqueness
N,N,2-trimethylbutan-1-amine is unique due to its specific structure, which includes a tertiary amine with three distinct alkyl groups attached to the nitrogen atom. This structural arrangement imparts unique reactivity and properties, making it valuable in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
66225-39-6 |
|---|---|
Molekularformel |
C7H17N |
Molekulargewicht |
115.22 g/mol |
IUPAC-Name |
N,N,2-trimethylbutan-1-amine |
InChI |
InChI=1S/C7H17N/c1-5-7(2)6-8(3)4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
BHMZPPHMQJHCHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


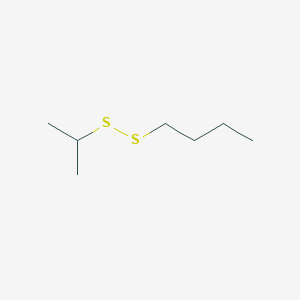
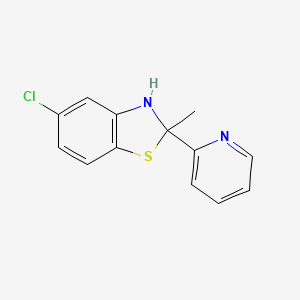
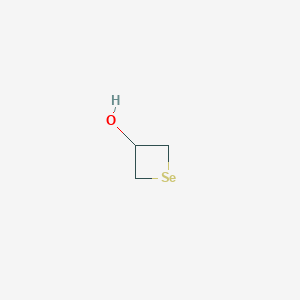
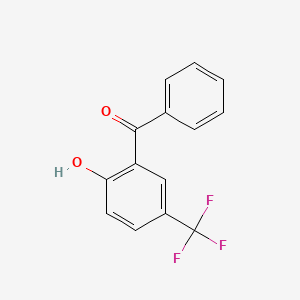
![2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate](/img/structure/B14460952.png)
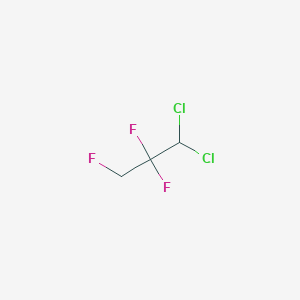
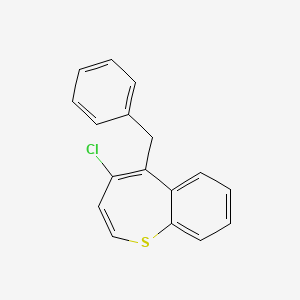
![4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate](/img/structure/B14460964.png)

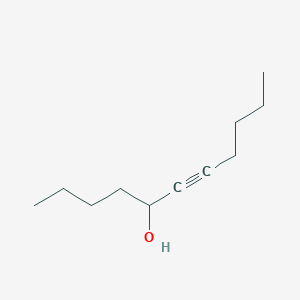
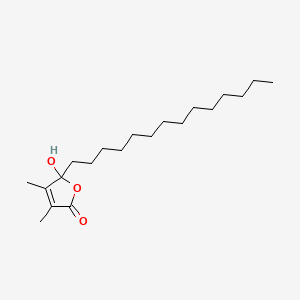
![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)
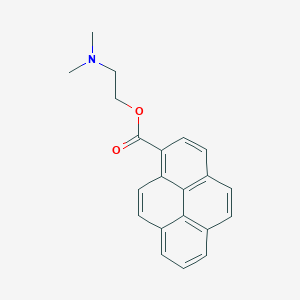
![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)
